6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Description
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a nicotinamide derivative characterized by a pyridine backbone substituted with an ethoxy group at the 6-position and a methylpyrazole-containing pyridinylmethyl moiety at the N-terminus. While its specific applications remain under investigation, analogs of nicotinamide derivatives are frequently explored for antimicrobial, anti-inflammatory, and kinase-inhibitory properties .
Properties
IUPAC Name |
6-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-25-16-7-6-14(10-20-16)18(24)21-9-13-5-4-8-19-17(13)15-11-22-23(2)12-15/h4-8,10-12H,3,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLIIMKZPSVNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Pyridine Derivative Synthesis: The pyridine ring is prepared by reacting a suitable aldehyde with ammonia and an α,β-unsaturated carbonyl compound.
Coupling Reaction: The pyrazole and pyridine derivatives are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Nicotinamide Formation: The final step involves the reaction of the coupled product with ethyl nicotinate under basic conditions to form the desired nicotinamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Oxidation
The compound undergoes oxidation under specific conditions, likely facilitated by atmospheric oxygen or catalytic agents. This reaction may involve the pyridine or pyrazole rings, altering electronic properties or forming oxidized derivatives.
Mechanism :
-
Reagents : Atmospheric oxygen, oxidizing agents (e.g., hydrogen peroxide, KMnO₄).
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Conditions : Mild to moderate temperatures, acidic or neutral pH.
Hydrolysis
Amide hydrolysis is a critical reaction, converting the nicotinamide group into a carboxylic acid. This reaction is pH-dependent, with acidic or basic conditions accelerating cleavage.
Mechanism :
-
Reagents : HCl, H₂O; NaOH, H₂O.
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Conditions : High temperatures, prolonged exposure.
Substitution Reactions
The ethoxy group and pyridine ring positions may participate in nucleophilic substitution. For example, the ethoxy group could react with nucleophiles (e.g., amines, thiols) under acidic conditions.
Mechanism :
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Reagents : Nucleophiles (e.g., NH₃, R-SH).
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Conditions : Acidic catalysts (e.g., H₂SO₄), reflux.
Condensation Reactions
The amide group can engage in condensation with carbonyl-containing reagents (e.g., aldehydes, ketones), forming imine derivatives. This reactivity is common in nicotinamide analogs.
Mechanism :
-
Reagents : Aldehydes, ketones.
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Conditions : Proton donors, heat.
Formation of the Pyrazolo[3,4-b]pyridine Core
The pyrazolo[3,4-b]pyridine system is synthesized via the Gould-Jacobs reaction , which involves:
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Nucleophilic attack of aminopyrazole on diethyl 2-(ethoxymethylene)malonate.
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Cyclization to form the fused ring system.
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Oxidation (e.g., with POCl₃ or atmospheric oxygen) to yield the aromatic pyrazolo-pyridine .
Table 1: Gould-Jacobs Reaction Conditions
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Diethyl 2-(ethoxymethylene)malonate, 3-aminopyrazole | 100–110 °C, solvent-free |
| 2 | POCl₃ | Final cyclization step |
Side Chain Assembly
The pyrazolyl-pyridinyl side chain is attached via a methyl linker, likely through alkylation or condensation reactions involving the pyridine’s nucleophilic positions.
Stability and Analytical Considerations
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Stability : Stable under standard laboratory conditions but sensitive to extreme pH and oxidative environments.
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Analytical Techniques :
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NMR : Used to confirm connectivity and functional groups.
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Mass Spectrometry : Validates molecular weight (313.36 g/mol).
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Scientific Research Applications
Medicinal Chemistry Applications
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide has been investigated for its therapeutic potential, particularly in:
1. Cancer Treatment
Research indicates that compounds similar to this compound exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown that related compounds effectively inhibit the MET kinase activity, which is crucial in several cancer types .
2. Anti-inflammatory Effects
The structural similarities to nicotinamide derivatives suggest potential anti-inflammatory activities. Compounds in this class have demonstrated significant anti-inflammatory effects by modulating cytokine production and reducing reactive oxygen species (ROS) generation in macrophages . This indicates that 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide may share similar therapeutic properties.
Biological Studies
In biological research, this compound serves as a probe to study interactions with various biological targets:
1. Enzyme Inhibition
The compound's mechanism of action involves strong binding interactions with specific enzymes or receptors, potentially inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, which is essential for its therapeutic effects .
2. Cellular Pathway Studies
It is used in studies to understand its interaction with biological targets, contributing to the understanding of cellular processes and pathways relevant to disease mechanisms.
Chemical Biology Applications
In chemical biology, 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is utilized for:
1. Probing Cellular Mechanisms
The compound can act as a tool to investigate cellular mechanisms and signaling pathways, providing insights into drug design and development.
2. Synthesis of Complex Molecules
It can also serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals .
Case Studies
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that related compounds could effectively inhibit cancer cell proliferation through targeted enzyme inhibition, leading to apoptosis .
Case Study 2: Anti-inflammatory Properties
Another research highlighted the anti-inflammatory effects of nicotinamide derivatives, suggesting that this compound might modulate inflammatory responses similarly .
Mechanism of Action
The mechanism of action of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is thought to involve interactions with nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Comparison with Similar Compounds
Implications of Structural Differences
- Ethoxy vs. Hydroxyl : The ethoxy group in the target compound likely improves membrane permeability but may reduce solubility in aqueous environments compared to the hydroxyl analog.
- Side-chain heterocycles : The pyrazole-pyridine moiety may offer better target selectivity in kinase inhibition compared to the thiazole-chlorophenyl group, which is associated with broader antibacterial activity .
Biological Activity
6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide is a compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity associated with this compound, supported by various studies and findings.
The compound has the following chemical properties:
- Molecular Formula : C18H19N5O2
- Molecular Weight : 337.383 g/mol
- IUPAC Name : 6-ethoxy-N-((2-(1-methylpyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit certain cancer cell lines.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways.
Antitumor Activity
Several studies have explored the antitumor potential of pyrazole derivatives, including 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide.
Case Study: Inhibition of Cancer Cell Lines
A notable study evaluated the effects of related pyrazole compounds on various cancer cell lines, revealing that:
- The compound exhibited significant cytotoxicity against leukemia cells driven by FLT3 and BCR-ABL pathways, suggesting its role as a potential therapeutic agent in hematological malignancies .
The proposed mechanism involves the inhibition of critical signaling pathways that promote cell survival and proliferation in cancer cells. For instance, compounds similar to 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide were found to induce apoptosis through the modulation of pro-apoptotic and anti-apoptotic proteins .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated.
In Vitro Studies
In vitro assays demonstrated that related pyrazole derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS), indicating a potential use in treating inflammatory diseases .
The anti-inflammatory effects are thought to stem from the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial for the expression of many inflammatory genes .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 6-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide?
Methodological Answer:
Synthetic optimization should focus on coupling reactions and catalyst systems. For example, copper(I) bromide and cesium carbonate have been used in analogous N-alkylation reactions to achieve moderate yields (e.g., 17.9% in a pyrazole-pyrrole coupling reaction) . Alternatively, NMI-MsCl-mediated amide coupling (as described for nicotinamide derivatives) can improve efficiency . Key parameters to vary include:
- Reaction temperature : 35–50°C for copper-catalyzed reactions .
- Solvent systems : Dimethyl sulfoxide (DMSO) or dichloromethane (DCM) for polar intermediates .
- Purification : Gradient chromatography (e.g., ethyl acetate/hexane) to isolate the target compound .
Basic: What characterization techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
A multi-modal approach is critical:
- ¹H/¹³C NMR : Assign peaks to confirm ethoxy (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2), pyrazole (δ ~7.3–7.6 ppm), and pyridine (δ ~8.5–9.0 ppm) moieties .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS m/z [M+H]+) with <2 ppm error .
- Melting Point : Compare with structurally related compounds (e.g., 160–164°C for nicotinamide derivatives) to assess purity .
Advanced: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC50 values) may arise from assay conditions or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular assays (e.g., luciferase reporters) .
- Structural Analogs : Compare with pyrazole-pyridine derivatives (e.g., trifluoromethyl-substituted analogs) to identify substituent effects on potency .
- Meta-Analysis : Cross-reference datasets from kinase inhibition (e.g., Src/Abl) and receptor-binding studies to identify context-dependent activity .
Advanced: What strategies can improve the solubility of this compound for in vivo studies?
Methodological Answer:
Modify substituents or formulate co-solvents:
- Functional Group Addition : Introduce polar groups (e.g., hydroxyl or amine) to the pyridine or ethoxy moieties, as seen in related compounds with improved aqueous solubility .
- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity .
- Salt Formation : Explore hydrochloride or acetate salts, as demonstrated for pyrazole-amine derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Focus on modular substitutions to identify pharmacophores:
- Pyrazole Ring : Replace 1-methyl with cyclopropyl or trifluoromethyl groups to assess steric/electronic effects .
- Nicotinamide Core : Substitute ethoxy with methoxy or chlorine to evaluate metabolic stability .
- Biological Testing : Prioritize assays for kinase inhibition (e.g., Abl1) and GPCR binding (e.g., α7 nAChR) to map activity cliffs .
Advanced: How can researchers resolve conflicting NMR data for pyrazole-containing intermediates?
Methodological Answer:
Use advanced NMR techniques and computational validation:
- 2D NMR (COSY, HSQC) : Resolve overlapping pyrazole and pyridine signals (e.g., distinguish H-4 pyrazole from H-6 pyridine) .
- DFT Calculations : Predict chemical shifts (e.g., Gaussian 16 B3LYP/6-31G*) to validate assignments .
- Deuteration Studies : Replace exchangeable protons (e.g., NH) to simplify spectra .
Basic: What are the critical stability considerations for storing this compound?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the ethoxy group .
- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Solvent : Dissolve in anhydrous DMSO for long-term storage (>6 months) .
Advanced: How to validate target specificity in cellular models?
Methodological Answer:
- CRISPR Knockout : Generate cell lines lacking the putative target (e.g., kinase or receptor) to confirm on-mechanism activity .
- Proteome Profiling : Use affinity pulldown with biotinylated analogs and mass spectrometry to identify off-target interactions .
- Mutagenesis : Introduce point mutations (e.g., pyridine-binding pocket residues) to assess binding dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
